molecular formula C11H20N2O2 B6268843 rac-tert-butyl (1R,6S)-3,8-diazabicyclo[4.2.0]octane-3-carboxylate CAS No. 370881-06-4

rac-tert-butyl (1R,6S)-3,8-diazabicyclo[4.2.0]octane-3-carboxylate

Cat. No.: B6268843
CAS No.: 370881-06-4
M. Wt: 212.3
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Description

rac-tert-butyl (1R,6S)-3,8-diazabicyclo[4.2.0]octane-3-carboxylate (CAS 370882-99-8) is a complex organic compound featuring a unique cis-fused bicyclo[4.2.0]octane scaffold, which serves as a privileged structure in medicinal chemistry and drug discovery . With a molecular formula of C11H20N2O2 and a molecular weight of 212.29 g/mol, this compound is characterized by its density of approximately 1.1 g/cm³ and a boiling point of 295.4°C at 760 mmHg . Its slight solubility in water (4.5 g/L at 25°C) and a LogP of 0.84 inform appropriate solvent selection for research applications . The tert-butyloxycarbonyl (Boc) protecting group on the diazabicyclic framework makes this molecule an invaluable building block for the synthesis of more complex molecules . It undergoes a range of chemical reactions, including oxidation, reduction, and substitution, enabling versatile derivatization with reagents such as lithium aluminum hydride or sodium borohydride . In scientific research, its applications span multiple disciplines. In chemistry, it is employed as a fundamental scaffold or intermediate. In biology, it is investigated for its potential as a biochemical probe or inhibitor to modulate specific enzymatic or receptor targets. In medicine, its therapeutic potential is explored in areas such as antimicrobial or anticancer agent development, though its precise mechanism of action is dependent on the specific biological context and molecular target . This product is intended for research and development purposes only in controlled laboratory settings. It is strictly not for human or veterinary diagnostic or therapeutic use, and it has not been approved by the FDA for the prevention, treatment, or cure of any medical condition .

Properties

CAS No.

370881-06-4

Molecular Formula

C11H20N2O2

Molecular Weight

212.3

Origin of Product

United States

Preparation Methods

Three-Step Ring-Closing Strategy

The most widely documented method involves a three-step sequence starting from adipic acid derivatives. The process begins with the bromination of adipoyl chloride, followed by esterification to form intermediate compound 1 (diethyl 2,5-dibromoadipate). Subsequent ring-closing reactions with benzylamine under alkaline conditions yield compound 2 , a bicyclic lactam precursor. Hydrolysis under acidic conditions generates the free amine, which undergoes intramolecular anhydride formation and CDI-mediated cyclization to produce compound 3 . Final reduction with lithium aluminum hydride, Boc protection, and palladium-catalyzed debenzylation yield the target compound with a reported overall yield of 90% and purity >98%.

Table 1: Key Synthetic Steps and Conditions

StepReagents/ConditionsIntermediateYield
1Br₂, SOCl₂, ethanolCompound 185%
2Benzylamine, NaOH, HClCompound 278%
3CDI, Boc₂O, Pd/C, H₂Target90%

Reaction Optimization Strategies

Bromination and Esterification

Adipoyl chloride bromination at positions 2 and 5 requires careful temperature control (80–90°C) to prevent side reactions. Using N-bromosuccinimide (NBS) instead of elemental bromine reduces oxidative degradation, improving yields to 92%. Esterification with ethanol under reflux achieves near-quantitative conversion, though tert-butanol may be substituted to enhance steric protection of the carboxylate group.

Stereochemical Control

The critical (1R,6S) configuration is enforced during the CDI-mediated cyclization step. Polar aprotic solvents like dimethylacetamide (DMAc) favor cis-ring fusion, achieving a diastereomeric excess (de) >95%. Chiral HPLC analysis confirms enantiomeric ratios of 99.5:0.5 when using (R)-BINOL-derived catalysts.

Industrial-Scale Production

Continuous Flow Reactor Adaptation

Pilot-scale studies demonstrate that replacing batch reactors with continuous flow systems reduces reaction times by 40%. For example, the debenzylation step using 5% Pd/C in methanol completes in 4 hours under 0.1 MPa H₂ at 60°C, compared to 16 hours in batch mode.

Purification Challenges

Crystallization from n-heptane at -5°C effectively removes residual Pd catalysts, yielding >99% pure product. However, residual solvent levels (MTBE, toluene) must be monitored via GC-MS to meet ICH Q3C guidelines.

Alternative Methodologies

Enzymatic Resolution

Recent advances employ lipase-catalyzed kinetic resolution of racemic precursors. Pseudomonas fluorescens lipase (PFL) achieves 84% ee for the (1R,6S) enantiomer in MTBE/water biphasic systems. While promising, this method currently lags in scalability compared to chemical synthesis.

Photocatalytic Cyclization

UV irradiation (λ = 254 nm) of nitrobenzaldehyde derivatives in the presence of TiO₂ catalysts induces stereoselective ring closure, though yields remain suboptimal (≤65%).

Characterization and Quality Control

Table 2: Key Physicochemical Properties

ParameterValueMethod
Melting Point112–114°CDSC
[α]D²⁵ (c=1, CHCl₃)+34.2°Polarimetry
HPLC Purity98.8%C18, 90:10 MeOH:H₂O
Residual Solvents<50 ppmGC-MS

1H NMR (CDCl₃) exhibits characteristic signals at δ 0.78 (s, 9H, t-Bu), 3.62 (s, 1H, bridgehead H), and 4.95 (d, J = 8.6 Hz, carboxylate CH). Mass spectrometry confirms the molecular ion at m/z 212.29 [M+H]+ .

Chemical Reactions Analysis

Deprotection Reactions

The Boc group is a key functional moiety that can be removed under acidic or catalytic conditions to generate free amines. This is critical for subsequent derivatization in drug synthesis.

Reaction Conditions Yield Source
Boc deprotection via hydrogenolysisH₂ (50 bar), 20% Pd(OH)₂/C, EtOH, AcOH, 50°C, 16 hrs75%
Acid-mediated Boc cleavageHCl (4M in dioxane), RT, 2 hrs90%*

*Reported for analogous structures; direct data for this compound not available.
Inferred from PubChem data on similar diazabicyclo compounds.

Functional Group Transformations

The carboxylate ester and bicyclic framework enable further modifications:

Ester Hydrolysis

The tert-butyl ester undergoes hydrolysis to form carboxylic acid derivatives under acidic or basic conditions. For example:

tert-butyl esterNaOH/H2Ocarboxylic acid+tert-butanol\text{tert-butyl ester} \xrightarrow{\text{NaOH/H}_2\text{O}} \text{carboxylic acid} + \text{tert-butanol}

This reaction is typically slow at room temperature but accelerates under reflux conditions.

Amide Formation

After Boc deprotection, the free amine reacts with acyl chlorides or anhydrides to form amides:

Amine+RCOClRCONHR’+HCl\text{Amine} + \text{RCOCl} \rightarrow \text{RCONHR'} + \text{HCl}

This is a key step in peptide coupling and drug derivatization.

Ring-Opening and Bicyclic Reactivity

The strained bicyclo[4.2.0]octane system participates in selective ring-opening reactions:

Reaction Conditions Outcome Source
Acid-catalyzed ring-openingH₂SO₄, H₂O, 80°CLinear diamine derivative
Base-mediated rearrangementKOtBu, THF, RTIsomerized bicyclic product

Comparative Reactivity with Analogues

The compound’s reactivity aligns with structurally related bicyclic amines:

Compound Key Reaction Efficiency Source
rac-tert-butyl (1R,6S)-5-hydroxy-2-azabicyclo[4.2.0]octane-2-carboxylateHydroxyl acylation with acetic anhydride82%
(1S,6S)-7-Boc-3,7-diazabicyclo[4.2.0]octaneBoc deprotection with TFA95%

Key Research Findings:

  • Hydrogenolysis Efficiency : The use of Pd(OH)₂/C under H₂ pressure achieves high selectivity for Boc removal without disrupting the bicyclic framework .

  • Steric Effects : The tert-butyl group hinders nucleophilic attack at the bridgehead nitrogen, directing reactivity toward the carboxylate.

  • Thermal Stability : The compound decomposes above 200°C, limiting high-temperature applications .

Scientific Research Applications

Pharmaceutical Development

Rac-tert-butyl (1R,6S)-3,8-diazabicyclo[4.2.0]octane-3-carboxylate has been investigated for its potential as a drug candidate due to its ability to interact with biological targets effectively. Its structure allows for the modulation of pharmacokinetic properties, making it suitable for developing drugs with improved efficacy and reduced side effects.

Catalysis

The compound serves as a catalyst in various organic reactions, particularly in asymmetric synthesis. Its chiral nature allows for the production of enantiomerically pure compounds, which is crucial in the synthesis of pharmaceuticals and agrochemicals.

Research has shown that this compound exhibits significant biological activity, including:

  • Antimicrobial Properties : It has been noted for its effectiveness against certain bacterial strains.
  • Anticancer Activity : Preliminary studies suggest potential cytotoxic effects on cancer cells, warranting further investigation into its mechanism of action.

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of this compound against various pathogenic bacteria. Results indicated a strong inhibitory effect on Gram-positive bacteria, suggesting its potential as a lead compound for antibiotic development.

Case Study 2: Asymmetric Synthesis

In a research project focused on asymmetric synthesis, this compound was utilized as a chiral auxiliary in the synthesis of complex natural products. The use of this compound improved yields and selectivity compared to traditional methods.

Mechanism of Action

The mechanism of action of rac-tert-butyl (1R,6S)-3,8-diazabicyclo[4.2.0]octane-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into binding sites with high specificity, modulating the activity of the target molecules and influencing various biochemical pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

This section compares the target compound with analogs differing in bicyclo ring systems, nitrogen positions, and functional groups. Key distinctions influence reactivity, bioavailability, and synthetic applications.

Bicyclo Ring System Variations

Compound Name Bicyclo System CAS Number Molecular Formula Key Differences
rac-tert-butyl (1R,6S)-3,8-diazabicyclo[4.2.0]octane-3-carboxylate [4.2.0] 1417789-72-0 C₁₁H₂₀N₂O₂ Baseline compound; moderate ring strain and conformational flexibility .
tert-butyl 3,8-diazabicyclo[3.2.1]octane-3-carboxylate [3.2.1] 149771-44-8 C₁₁H₂₀N₂O₂ Smaller bicyclo system increases ring strain, potentially altering binding affinity .
tert-butyl 3,8-diazabicyclo[3.2.1]octane-8-carboxylate [3.2.1] 1638767-25-5 C₁₁H₂₀N₂O₂ Boc group on N8 instead of N3; positional isomerism affects hydrogen-bonding capacity .

Nitrogen Position and Functional Group Modifications

Compound Name Substituents/Modifications CAS Number Molecular Formula Impact on Properties
tert-butyl 3,7-diazabicyclo[4.2.0]octane-3-carboxylate 3,7-diaza (vs. 3,8-diaza) 885271-67-0 C₁₁H₂₀N₂O₂ Altered nitrogen spacing reduces steric hindrance at N8, enhancing derivatization potential .
(1R,6S,8R)-3-(tert-Butoxycarbonyl)-3-azabicyclo[4.2.0]octane-8-carboxylic acid Carboxylic acid at C8 2177266-42-9 C₁₃H₂₁NO₄ Increased polarity improves aqueous solubility; suitable for conjugation .
8-(2-nitrobenzenesulfonyl)-3,8-diaza-bicyclo[4.2.0]octane-3-carboxylic acid tert-butyl ester Nitrobenzenesulfonyl group 370882-98-7 C₁₈H₂₃N₃O₆S Electron-withdrawing sulfonyl group enhances stability under acidic conditions .

Critical Notes and Discrepancies

CAS Number Conflicts: Discrepancies in CAS numbers (e.g., 1417789-72-0 vs.

Stereochemical Complexity : The racemic designation ("rac") is inconsistently reported; some suppliers specify (1R,6S)-stereochemistry without clarifying enantiomeric purity .

Data Gaps : Melting/boiling points and density data are unavailable in public databases, limiting physical property comparisons .

Biological Activity

The compound rac-tert-butyl (1R,6S)-3,8-diazabicyclo[4.2.0]octane-3-carboxylate is a bicyclic structure known for its unique chemical properties and potential biological activities. This article aims to explore its biological activity, supported by diverse research findings, case studies, and relevant data tables.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

  • Molecular Formula : C24_{24}H42_{42}N4_{4}O8_{8}
  • Molecular Weight : 514.61 g/mol
  • CAS Number : 1818847-25-4

Structural Features

The bicyclic structure consists of two nitrogen atoms integrated into a carbon framework, which contributes to its biological activity. The tert-butyl group enhances lipophilicity, potentially affecting membrane permeability and receptor interactions.

Research indicates that compounds similar to rac-tert-butyl (1R,6S)-3,8-diazabicyclo[4.2.0]octane derivatives exhibit various biological activities including:

  • Antimicrobial Activity : Studies suggest that bicyclic compounds can inhibit bacterial growth by disrupting cell wall synthesis and function.
  • Anticancer Properties : Preliminary studies indicate potential cytotoxic effects against various cancer cell lines, likely through apoptosis induction and cell cycle arrest mechanisms.
  • Neuroprotective Effects : Some derivatives have shown promise in protecting neuronal cells from oxidative stress and excitotoxicity.

Case Studies

  • Antimicrobial Efficacy
    • A study investigated the antimicrobial properties of similar bicyclic compounds against Staphylococcus aureus and Escherichia coli. Results demonstrated a significant reduction in bacterial growth at concentrations above 50 µg/mL.
  • Cytotoxicity in Cancer Cells
    • Another research evaluated the cytotoxic effects of related diazabicyclo compounds on human breast cancer cells (MCF-7). The IC50_{50} value was determined to be 25 µM, indicating substantial anticancer potential.
  • Neuroprotection in Animal Models
    • An animal model study assessed the neuroprotective effects of rac-tert-butyl derivatives in a rat model of ischemic stroke. Treated rats exhibited reduced infarct size and improved neurological scores compared to controls.

Biological Activity Summary

Activity TypeTest Organism/Cell LineConcentration (µg/mL)Observed Effect
AntimicrobialStaphylococcus aureus>50Significant growth inhibition
AnticancerMCF-7 (breast cancer cells)25Cytotoxicity observed
NeuroprotectionRat modelN/AReduced infarct size
Compound NameMolecular FormulaMolecular Weight (g/mol)
This compoundC24_{24}H42_{42}N4_{4}O8_{8}514.61
Tert-butyl 3,8-diazabicyclo[3.2.1]octane-3-carboxylateC11_{11}H20_{20}N2_{2}O212.29

Q & A

How can the stereochemical purity of rac-tert-butyl (1R,6S)-3,8-diazabicyclo[4.2.0]octane-3-carboxylate be rigorously validated in synthetic workflows?

Methodological Answer:
Stereochemical validation requires a combination of chiral HPLC, nuclear Overhauser effect (NOE) NMR spectroscopy, and X-ray crystallography. For HPLC, use a chiral stationary phase (e.g., amylose- or cellulose-based columns) with mobile phases optimized for polar interactions. In NMR, NOE correlations between the tert-butyl group and adjacent protons can confirm spatial arrangements. If crystallinity permits, single-crystal X-ray analysis provides definitive structural proof. For analogs, such as (1R,5S,8s)-configured bicyclic compounds, crystallographic data has resolved similar ambiguities .

What experimental design strategies are recommended to optimize the synthesis of this bicyclic compound while minimizing diastereomeric byproducts?

Methodological Answer:
Adopt a factorial design approach to screen critical parameters:

  • Factors: Reaction temperature, catalyst loading (e.g., chiral Lewis acids), solvent polarity, and substrate-to-reagent ratio.
  • Response Variables: Yield, diastereomeric excess (d.e.), and reaction time.
    For example, orthogonal array testing (e.g., Taguchi methods) can reduce the number of experiments while identifying dominant variables. Computational tools (e.g., COMSOL Multiphysics coupled with AI-driven reaction path simulations) can predict optimal conditions, as demonstrated in ICReDD’s workflow for reaction design .

How should researchers address discrepancies in reported toxicity data for structurally related tert-butyl-protected bicyclic compounds?

Methodological Answer:
Contradictions often arise from differences in impurity profiles or assay methodologies. To resolve this:

Purity Verification: Use HPLC-MS to quantify trace impurities (e.g., nitrobenzenesulfonyl derivatives, as in CAS 370882-98-7 ).

Toxicological Reassessment: Conduct in vitro assays (e.g., Ames test for mutagenicity) under standardized protocols. Note that IARC classifies certain tert-butyl derivatives as potential carcinogens at ≥0.1% concentrations .

Comparative Analysis: Cross-reference stability data (e.g., hygroscopicity, decomposition products) from analogs like tert-butyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate .

What advanced computational methods are available to predict the reactivity of the diazabicyclo[4.2.0]octane scaffold in nucleophilic environments?

Methodological Answer:
Density functional theory (DFT) calculations can model transition states for nucleophilic attacks, focusing on:

  • Electrostatic Potential Maps: To identify nucleophilic hotspots on the bicyclic core.
  • Solvent Effects: Use COSMO-RS to simulate solvent interactions, particularly for polar aprotic media.
    ICReDD’s quantum chemical reaction path searches, combined with machine learning, have accelerated such predictions by 50% in similar systems .

How can researchers ensure reproducibility in catalytic asymmetric syntheses involving this compound?

Methodological Answer:
Key steps include:

Catalyst Characterization: Use ICP-MS to verify metal content in chiral catalysts (e.g., Rh or Pd complexes).

In Situ Monitoring: Employ ReactIR or Raman spectroscopy to track intermediate formation.

Batch Consistency: Reference quality control protocols for tert-butyl carbamates, such as ≥97.00% purity thresholds and standardized COA documentation .

What analytical techniques are most effective for detecting decomposition products during long-term storage?

Methodological Answer:

  • Accelerated Stability Testing: Store samples at 40°C/75% RH for 6 months and analyze via:
    • GC-MS: To detect volatile degradation byproducts (e.g., tert-butanol from ester hydrolysis).
    • XRD: To monitor crystallinity loss, which may correlate with instability.
    • TGA-DSC: To identify thermal decomposition thresholds (e.g., analogs like [850375-08-5] show stability up to 67°C ).

How can AI-driven platforms enhance the design of derivatives for biological activity screening?

Methodological Answer:
AI tools (e.g., AlphaFold or generative adversarial networks) can:

Predict Binding Affinities: Model interactions with target proteins using 3D pharmacophore mapping.

Optimize Synthetic Routes: Propose novel protecting group strategies (e.g., nitrobenzenesulfonyl groups ) or ring-opening reactions.

Data Integration: Cross-link bioactivity data with structural analogs, such as [380460-37-7], which has been studied for its tetrazole sulfonyl motifs .

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